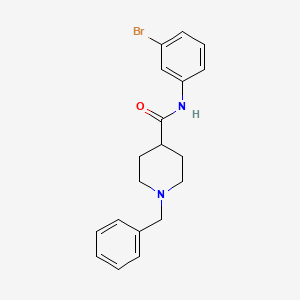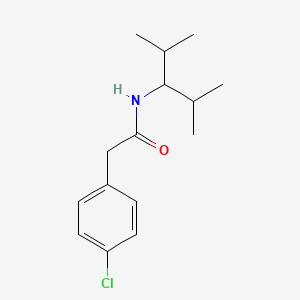![molecular formula C18H19N5OS B4435133 N-(3-methylphenyl)-3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B4435133.png)
N-(3-methylphenyl)-3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide
Übersicht
Beschreibung
N-(3-methylphenyl)-3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide is a synthetic organic compound that features a tetrazole ring, a sulfanyl group, and a propanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable halide precursor.
Amide Bond Formation: The final step involves the formation of the amide bond, which can be achieved by reacting the amine with an acyl chloride or anhydride under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of sulfanyl groups.
Reduction: Catalytic hydrogenation or metal hydrides for reduction reactions.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-methylphenyl)-3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Exploration as a potential therapeutic agent due to its bioactive properties.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of N-(3-methylphenyl)-3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The tetrazole ring, for example, is known to mimic carboxylate groups, potentially interacting with active sites of enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-methylphenyl)-3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide
- N-(3-methylphenyl)-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide
Uniqueness
N-(3-methylphenyl)-3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide is unique due to the specific substitution pattern on the aromatic rings and the presence of both a tetrazole and a sulfanyl group. These structural features may confer distinct pharmacological properties and reactivity compared to similar compounds.
Eigenschaften
IUPAC Name |
N-(3-methylphenyl)-3-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-13-6-8-16(9-7-13)23-18(20-21-22-23)25-11-10-17(24)19-15-5-3-4-14(2)12-15/h3-9,12H,10-11H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXBVGSDWZLEEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)SCCC(=O)NC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4435061.png)
![2,4-dichloro-5-[(isopropylamino)sulfonyl]-N-4-pyridinylbenzamide](/img/structure/B4435062.png)
![N-[3-amino-4-(1-piperidinyl)phenyl]acetamide](/img/structure/B4435068.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-(4-methylbenzyl)benzamide](/img/structure/B4435072.png)

![7,7-dimethyl-2-(3-methylphenyl)-4-(methylthio)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B4435078.png)

![N-(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)valine](/img/structure/B4435091.png)

![4-[(2-methoxyethyl)thio]-7,7-dimethyl-2-(3-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B4435144.png)
![4-[(2-methoxyethyl)thio]-7,7-dimethyl-2-(4-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B4435152.png)
![3-amino-N-cyclopropyl-6-(2,4-difluorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4435153.png)
![N-(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)leucine](/img/structure/B4435155.png)
![4-(Methylthio)benzofuro[3,2-d]pyrimidine](/img/structure/B4435156.png)
